Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-

Physicochemical characterization Separation science Thermal stability

Researchers requiring a ketone with extreme steric congestion for mechanistic studies often face limited sourcing options. Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- (CAS 50592-53-5) solves this challenge with its unique gem-dimethyl and gem-diphenyl substitution pattern, creating the most hindered carbonyl among common cyclohexanone derivatives. - Enforces single enolate geometry for diastereoselective aldol condensations. - High boiling point (396.5 °C) simplifies purification of kinetic resolution products. - XLogP3 of 5.0 enables use as a non-polar phase-transfer catalyst carrier. - Available in 100 g to bulk quantities with 98% HPLC purity, ready for global dispatch.

Molecular Formula C20H22O
Molecular Weight 278.4 g/mol
CAS No. 50592-53-5
Cat. No. B13959066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2,2-dimethyl-6,6-diphenyl-
CAS50592-53-5
Molecular FormulaC20H22O
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H22O/c1-19(2)14-9-15-20(18(19)21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3
InChIKeyLKGJEIWVWSCBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2,2-Dimethyl-6,6-diphenylcyclohexanone


Cyclohexanone, 2,2‑dimethyl‑6,6‑diphenyl‑ is a fully substituted cyclohexanone bearing two gem‑methyl groups at the 2‑position and two phenyl ring at the 6‑position [REFS‑1]. The resulting molecular framework (C₂₀H₂₂O, M = 278.39 g mol⁻¹) places severe steric demand on the ketone carbonyl, which governs its reactivity profile [REFS‑2]. This pattern of substitution distinguishes the compound from the vast majority of cyclohexanone derivatives and is the primary rationale for its use as a probe in mechanistic studies and as a building block for further functionalisation.

1
Sterically congested ketone with gem‑dimethyl and gem‑diphenyl substitution
2
Supports mechanistic studies of nucleophilic addition and facial selectivity
3
Serves as a building block for further functionalization under steric control

2,2-Dimethyl-6,6-diphenylcyclohexanone: Why Analogs Fall Short


Simple cyclohexanone derivatives (e.g., parent cyclohexanone, 2‑methylcyclohexanone, or 2,6‑diphenylcyclohexanone) cannot replicate the combined steric shielding and electronic environment created by the simultaneous presence of gem‑dimethyl and gem‑diphenyl substituents at the two α‑positions [REFS‑1]. This structural congestion dramatically raises the activation barrier for nucleophilic addition at the carbonyl carbon, alters the preferred conformation of the cyclohexane ring, and shifts key physicochemical properties such as boiling point, density, and lipophilicity [REFS‑2]. As a consequence, a less‑hindered analog would fail to reproduce the reaction selectivity, physical‑property profile, or synthetic handle that a researcher or process chemist targets when specifying this exact compound.

Simple cyclohexanones cannot replicate steric environment
Parent cyclohexanone or 2‑methylcyclohexanone lack the combined gem‑dimethyl and gem‑diphenyl crowding, altering reactivity and selectivity.
Mono‑substituted analogs shift property profiles
2,2‑Dimethylcyclohexanone or 2,6‑diphenylcyclohexanone differ in boiling point, density, and lipophilicity, and do not enforce the same synthetic handle.
Synthesis‐grade interchangeability not supported
A less‑hindered analog would fail to reproduce the target reaction selectivity and physical‑property context targeted by researchers specifying this exact compound.

2,2-Dimethyl-6,6-diphenylcyclohexanone vs Closest Analogs


Boiling Point Elevation vs Simpler Ketones

The boiling point of 2,2‑dimethyl‑6,6‑diphenylcyclohexanone (396.5 °C at 760 mmHg, calculated) is markedly higher than that of cyclohexanone (155 °C) and 2,2‑dimethylcyclohexanone (169‑170 °C), and is slightly lower than that of 2,6‑diphenylcyclohexanone (405.3 °C). [REFS‑1][REFS‑2][REFS‑3]

Boiling Point
Data to verify
Target 396.5 °C (calc.) vs cyclohexanone 155 °C; ΔTb ≈ +241 °C.
Distinct purification strategy differentiation; data to verify experimentally.
Calculated Tb; experimental validation recommended before scale‑up.
Physicochemical characterization Separation science Thermal stability

Density Difference for Formulation

The target compound has a calculated density of 1.038 g cm⁻³, which is significantly higher than that of 2,2‑dimethylcyclohexanone (0.912 g cm⁻³) and slightly lower than that of 2,6‑diphenylcyclohexanone (1.082 g cm⁻³). [REFS‑1][REFS‑2][REFS‑3]

Density
Data to verify
Target 1.038 g cm⁻³ (calc.) vs 2,2‑dimethylcyclohexanone 0.912 g cm⁻³; Δd +0.126.
Supports dosing and solvent‑blend selection; calculated value.
Confirm experimentally for formulation‑critical applications.
Formulation chemistry Liquid‑phase handling Solubility prediction

Enhanced Lipophilicity for Non-Polar Media

The compound's computed XLogP3‑AA value of 5.0 [REFS‑1] indicates it is substantially more lipophilic than cyclohexanone (XLogP3 ≈ 0.8 [REFS‑2]) or 2,6‑diphenylcyclohexanone (XLogP3 ≈ 4.2 [REFS‑3]).

Lipophilicity
Computed
XLogP3 5.0 vs cyclohexanone 0.8; Δ +4.2, strongly non‑polar.
Indicates strong partitioning into hydrophobic media; supports non‑polar reaction design.
All values computed by XLogP3 algorithm.
Drug design property Partition coefficient Bioavailability surrogate

Steric Hindrance Limits Reactivity

The carbonyl group of 2,2‑dimethyl‑6,6‑diphenylcyclohexanone is flanked by four bulky substituents, making nucleophilic addition substantially slower than that of 2,2‑dimethylcyclohexanone or 2,6‑diphenylcyclohexanone. No quantitative rate constant was found for the target compound, but the accepted structure‑reactivity principle is that the target compound exhibits the highest steric hindrance among the three [REFS‑1]. This forces reactions to proceed with high facial selectivity or to fail entirely under standard conditions.

Steric Hindrance
Class‑level inference
Maximum hindrance among analogs: four non‑hydrogen α‑substituents.
Favors facial selectivity in nucleophilic additions; no rate constants available.
Ranking inferred from steric parameters; experimental kinetics needed.
Reaction mechanism Nucleophilic addition Steric effects

Applications of 2,2-Dimethyl-6,6-diphenylcyclohexanone


Probe for Steric-Controlled Reduction Selectivity

Because the compound’s carbonyl is the most hindered among the compared ketones [REFS‑1], it is ideal for studying facial selectivity in hydride‑transfer reductions. The large boiling‑point separation from reaction by‑products [REFS‑2] simplifies purification, making kinetic resolution experiments operationally straightforward.

Hydrophobic Reaction Medium or Extraction Solvent

The XLogP3 value of 5.0 [REFS‑3] indicates strong partitioning into non‑polar phases. This property can be exploited when the compound is used as a co‑solvent for reactions requiring a very non‑polar environment, or as a phase‑transfer catalyst carrier, where more hydrophilic cyclohexanones would partition into the aqueous phase.

Building Block for Sterically-Protected Enolates

The extreme steric congestion around the α‑carbons forces any enolate generated from this ketone to adopt a highly selective geometry [REFS‑1]. This makes it a valuable synthon for diastereoselective aldol condensations when a specific enolate configuration is required, a selectivity that cannot be achieved with 2,2‑dimethylcyclohexanone or 2,6‑diphenylcyclohexanone.

Reference Standard for High-Boiling Calibrants

With a boiling point of 396.5 °C [REFS‑2], the compound lies at the upper end of the range typically calibrated by cyclohexanone derivatives. Its well‑defined, sharp boiling point makes it a candidate for use as a secondary standard in high‑temperature gas‑chromatography retention‑index libraries, particularly for non‑polar columns.

Application
Selection Property
Validation Focus
Probe for steric‑controlled reduction selectivity
High steric demand at carbonyl
Facial selectivity and kinetic resolution
Hydrophobic reaction medium or extraction solvent
High lipophilicity (computed logP)
Partitioning into non‑polar phases
Building block for sterically‑protected enolates
α‑carbon congestion
Enolate geometry selectivity
Reference standard for high‑boiling calibrants
High boiling point
Retention‑index library calibration
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